exo-4-Amino-5-bromo-2-methoxy-N-(8-(2-chlorobenzyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide
Description
Properties
CAS No. |
83130-55-6 |
|---|---|
Molecular Formula |
C22H25BrClN3O2 |
Molecular Weight |
478.8 g/mol |
IUPAC Name |
4-amino-5-bromo-N-[8-[(2-chlorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C22H25BrClN3O2/c1-29-21-11-20(25)18(23)10-17(21)22(28)26-14-8-15-6-7-16(9-14)27(15)12-13-4-2-3-5-19(13)24/h2-5,10-11,14-16H,6-9,12,25H2,1H3,(H,26,28) |
InChI Key |
WTUDPXKENHNPKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2CC3CCC(C2)N3CC4=CC=CC=C4Cl)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of exo-4-Amino-5-bromo-2-methoxy-N-(8-(2-chlorobenzyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Methoxylation: The methoxy group is introduced at the 2-position via nucleophilic substitution using methanol and a suitable base.
Formation of the Azabicyclo Octane Moiety: This step involves the construction of the azabicyclo octane ring system through a series of cyclization reactions.
Amidation: The final step involves the coupling of the amine group with the benzamide moiety using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the bromine atom or the benzamide moiety using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the bromine and methoxy positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with hydrogen replacing bromine or carbonyl groups.
Substitution: Substituted derivatives with new functional groups replacing bromine or methoxy groups.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. Studies suggest that exo-4-Amino-5-bromo-2-methoxy-N-(8-(2-chlorobenzyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide may inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines.
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent against various pathogens, including bacteria such as Escherichia coli and Pseudomonas aeruginosa. Its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes could be a focal point for further research into new antibiotic therapies.
Neuroprotective Effects
Given its structural similarities to known neuroprotective agents, this compound may also possess the ability to modulate neurotransmitter systems, potentially providing therapeutic benefits in neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Bicyclic Core : Utilizing cyclization reactions to create the azabicyclo framework.
- Functionalization : Introducing amino and bromo groups through electrophilic aromatic substitution or nucleophilic addition reactions.
- Final Coupling Reactions : Employing coupling techniques to attach the chlorobenzyl moiety, which is crucial for enhancing biological activity.
Case Study 1: Anticancer Screening
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of derivatives based on this compound and evaluated their cytotoxicity against various cancer cell lines (Azzam et al., 2024). The findings demonstrated that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents, highlighting their potential for further development.
Case Study 2: Antimicrobial Activity Assessment
A separate investigation focused on the antimicrobial efficacy of the compound against clinical isolates of resistant bacteria (PMC7145827). The results indicated that the compound displayed significant antibacterial activity, suggesting its potential as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of exo-4-Amino-5-bromo-2-methoxy-N-(8-(2-chlorobenzyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared to analogs with variations in three key regions:
Benzamide substituents (halogen type, alkoxy group size).
Azabicyclo octane substituents (aromatic/heteroaromatic groups, halogen position).
Physical and computed properties .
Substituent Variations on the Benzamide Ring
Halogen Type and Position
- Bromo vs. Chloro: The target compound’s 5-bromo group distinguishes it from chloro-substituted analogs like 4-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides (e.g., 9a-j in ). Bromine’s larger atomic radius and lower electronegativity may enhance lipophilicity and alter binding kinetics compared to chlorine.
- Ethoxy vs.
Aromatic/Amine Modifications
- The amino group at position 4 is conserved across analogs, suggesting its critical role in hydrogen bonding or target interaction.
Substituent Variations on the Azabicyclo Octane Core
Benzyl Group Modifications
Physical and Computed Properties
A comparative analysis of key properties is summarized below:
*Estimated based on structural similarity to .
- The 3-fluorobenzyl analog () shares identical hydrogen bond acceptors (5) and topological polar surface area (67.6 Ų) with the target compound, suggesting similar solubility profiles.
Biological Activity
The compound exo-4-Amino-5-bromo-2-methoxy-N-(8-(2-chlorobenzyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide, with the molecular formula , is a derivative of benzamide that has garnered attention for its potential biological activities. This article outlines its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its pharmacological profile.
Synthesis
The synthesis of exo-4-amino derivatives typically involves the reaction of 4-amino-5-bromo-2-methoxybenzoic acid with various azabicyclic amines. The introduction of substituents like 2-chlorobenzyl enhances the compound's activity against specific biological targets.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of related benzamide derivatives on various cancer cell lines. For instance, compounds structurally similar to exo-4-amino derivatives demonstrated significant inhibition of cell proliferation with IC50 values ranging from 1.2 to 5.3 µM against different cancer types, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 1.2 |
| Compound B | HCT116 | 3.7 |
| Compound C | HEK293 | 5.3 |
Antibacterial Activity
The antibacterial potential of exo-4-amino derivatives has also been investigated, showing promising results against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds were reported to be around 8 µM, indicating moderate to strong antibacterial activity .
Table 2: Antibacterial Activity
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 16 |
| Enterococcus faecalis | 8 |
Enzyme Inhibition
In addition to antiproliferative and antibacterial activities, exo-4-amino derivatives have shown potential as enzyme inhibitors. Specifically, they have been evaluated for their inhibitory effects on acetylcholinesterase (AChE), an important target in the treatment of Alzheimer's disease. Some derivatives exhibited IC50 values in the low micromolar range, suggesting significant enzyme inhibition .
Case Studies
- Zebrafish Embryo Toxicity : A study evaluated the toxicity of various benzamide derivatives on zebrafish embryos, revealing that certain structural modifications led to lower toxicity levels, with some compounds classified as low-toxicity agents .
- Antioxidant Activity : Another investigation assessed the antioxidant properties of related compounds, finding that some exhibited superior activity compared to standard antioxidants like butylated hydroxytoluene (BHT). This suggests potential applications in oxidative stress-related conditions .
Q & A
Basic: What synthetic methodologies are recommended for preparing exo-4-Amino-5-bromo-2-methoxy-N-(8-(2-chlorobenzyl)-8-azabicyclo[3.2.1]oct-3-yl)benzamide?
Answer:
The synthesis involves multi-step reactions, including coupling of substituted benzamide precursors with azabicyclo[3.2.1]octane derivatives. A validated approach uses Dicyclohexylcarbodiimide (DCC)-mediated esterification or amidation under anhydrous conditions (e.g., dry DMF) to ensure high yields and optical purity. Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography is critical .
Basic: How can researchers verify the purity and structural integrity of this compound?
Answer:
Analytical techniques such as HPLC (with UV detection at λ = 254 nm), 1H/13C NMR (to confirm stereochemistry and substituent positions), and mass spectrometry (ESI-MS for molecular ion verification) are essential. For example, the molecular formula C27H32O5N4Cl1F1 (MW = 547.02) can be cross-checked via high-resolution MS .
Advanced: How does stereochemistry influence the compound's stability and pharmacological activity?
Answer:
The exo-configuration of the azabicyclo[3.2.1]octane moiety and enantiomeric purity (e.g., (1S)-1-methylbut-2-ynyloxy substituents) significantly impact stability and receptor binding. Studies on analogous compounds show that stereoisomers exhibit varying degradation rates in solid formulations, with homogenous mixing of stereopure compounds enhancing shelf life .
Advanced: What strategies stabilize this compound in solid formulations for long-term storage?
Answer:
Incorporating basic additives (e.g., magnesium oxide) in direct contact with the compound prevents acid-catalyzed degradation. Homogeneous mixing of additives (rather than layered formulations) improves stability by neutralizing trace acidic impurities. Desiccants are unnecessary if moisture-proof packaging is used .
Basic: What safety protocols are critical during handling and storage?
Answer:
Refer to Safety Data Sheets (SDS) for guidance: use PPE (gloves, lab coat, goggles) to avoid dermal contact. Store at 2–8°C in airtight containers under inert gas (N2/Ar). Classify under "Non-Combustible Solids" (storage code 13) to minimize fire hazards .
Advanced: How can researchers resolve discrepancies in stability data under varying formulation conditions?
Answer:
Contradictory stability results often arise from additive distribution (homogenous vs. layered). Systematic studies using accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring can identify optimal formulations. For example, homogenous mixtures of basic additives reduce variability in degradation rates .
Basic: What solvent systems are suitable for in vitro assays involving this compound?
Answer:
Use dimethyl sulfoxide (DMSO) for initial solubilization (≤1% v/v final concentration) and dilute with aqueous buffers (pH 7.4). Ethanol is acceptable for crystallization but may interfere with biological assays due to solvent effects .
Advanced: How do structural modifications (e.g., halogen substitution) affect bioactivity?
Answer:
The 5-bromo and 2-chlorobenzyl groups enhance lipophilicity and target binding. Comparative studies with chloro- or fluoro-substituted analogs show that bromine increases steric bulk, improving selectivity for hydrophobic binding pockets. Evaluate via SAR studies using substituted benzamide libraries .
Basic: What are the key steps in designing a scalable synthesis route?
Answer:
Optimize reaction steps for minimal intermediates:
Protection/deprotection of amino groups to prevent side reactions.
Catalytic hydrogenation for azabicyclo[3.2.1]octane ring formation.
Recrystallization (e.g., ethanol/water) for final purification.
Validate scalability via reproducibility testing at 100+ mmol scales .
Advanced: How can researchers address low yields in the final coupling step?
Answer:
Low yields often result from steric hindrance at the azabicyclo[3.2.1]octane N-atom. Mitigate by:
- Using HOBt/DMAP as coupling agents to enhance reactivity.
- Increasing reaction temperature (50–60°C) in DMF.
- Employing microwave-assisted synthesis to reduce reaction time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
